molecular formula C11H10BrNO3S B2355260 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione CAS No. 339097-17-5

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

Cat. No.: B2355260
CAS No.: 339097-17-5
M. Wt: 316.17
InChI Key: VEEBJNZFWLENSG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is an organic compound that belongs to the class of thiazinane derivatives This compound is characterized by the presence of a bromophenyl group attached to a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 2-methyl-1,4-thiazinane-3,5-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s ability to bind to these targets, while the thiazinane ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is unique due to its thiazinane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c1-7-11(15)13(10(14)6-17(7)16)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEBJNZFWLENSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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